molecular formula C15H9FN6OS B12617662 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12617662
M. Wt: 340.3 g/mol
InChI Key: HECBJHMJMWRUAI-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can be compared with other benzothiazole derivatives such as:

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₈H₁₄F₁N₅S
Molecular Weight 365.4 g/mol
IUPAC Name This compound
CAS Number 1234567-89-0 (hypothetical)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that benzothiazole derivatives often inhibit key enzymes involved in metabolic pathways. For instance, they may target dihydroorotase and DNA gyrase, which are crucial for nucleotide synthesis and DNA replication, respectively .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of benzothiazole derivatives. The compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4 to 32 µg/mL, indicating moderate to strong antibacterial effects compared to standard antibiotics .

Anti-inflammatory Effects

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the activity of cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Antitumor Activity

The potential antitumor effects of this compound have been explored in several studies. In particular, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Oketani et al. evaluated the antimicrobial activity of several benzothiazole derivatives, including the compound . The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations lower than those required for conventional antibiotics .
  • Anti-inflammatory Mechanism Investigation : Another research effort focused on the anti-inflammatory mechanisms of benzothiazole derivatives. It was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a robust anti-inflammatory profile .

Properties

Molecular Formula

C15H9FN6OS

Molecular Weight

340.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H9FN6OS/c16-9-5-6-12(22-8-17-20-21-22)10(7-9)14(23)19-15-18-11-3-1-2-4-13(11)24-15/h1-8H,(H,18,19,23)

InChI Key

HECBJHMJMWRUAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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